3-(4-ethylphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline 3-(4-ethylphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
Brand Name: Vulcanchem
CAS No.: 901004-73-7
VCID: VC6828631
InChI: InChI=1S/C26H23N3O/c1-4-18-6-8-19(9-7-18)25-23-16-27-24-14-5-17(2)15-22(24)26(23)29(28-25)20-10-12-21(30-3)13-11-20/h5-16H,4H2,1-3H3
SMILES: CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)C)C5=CC=C(C=C5)OC
Molecular Formula: C26H23N3O
Molecular Weight: 393.49

3-(4-ethylphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

CAS No.: 901004-73-7

Cat. No.: VC6828631

Molecular Formula: C26H23N3O

Molecular Weight: 393.49

* For research use only. Not for human or veterinary use.

3-(4-ethylphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline - 901004-73-7

Specification

CAS No. 901004-73-7
Molecular Formula C26H23N3O
Molecular Weight 393.49
IUPAC Name 3-(4-ethylphenyl)-1-(4-methoxyphenyl)-8-methylpyrazolo[4,3-c]quinoline
Standard InChI InChI=1S/C26H23N3O/c1-4-18-6-8-19(9-7-18)25-23-16-27-24-14-5-17(2)15-22(24)26(23)29(28-25)20-10-12-21(30-3)13-11-20/h5-16H,4H2,1-3H3
Standard InChI Key RRFCKINKOMAACU-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)C)C5=CC=C(C=C5)OC

Introduction

Structural and Chemical Characteristics

3-(4-Ethylphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound belonging to the pyrazoloquinoline family, characterized by a fused pyrazole and quinoline core. The molecular formula is C26H25N3O, with a molecular weight of 395.5 g/mol . Its structure includes three critical substituents:

  • A 4-ethylphenyl group at position 3, enhancing lipophilicity and steric bulk.

  • A 4-methoxyphenyl group at position 1, contributing electron-donating effects and influencing binding interactions.

  • A methyl group at position 8, modulating electronic and steric properties .

The compound’s exact mass, calculated as 395.1998 g/mol, ensures precise identification via high-resolution mass spectrometry (HRMS). Its planar aromatic system facilitates π-π stacking interactions, while substituents dictate solubility and reactivity .

Synthetic Methodologies

Friedländer Condensation

A primary synthesis route involves Friedländer condensation, where 5-amino-4-cyanopyrazole derivatives react with o-aminobenzaldehyde analogs. For this compound, the reaction proceeds as follows:

  • Step 1: Condensation of 4-ethylphenyl-substituted pyrazole-3-carbaldehyde with 8-methyl-3-aminoquinoline in acidic conditions (e.g., HCl/EtOH).

  • Step 2: Cyclization under thermal conditions (120–140°C) to form the pyrazolo[4,3-c]quinoline backbone .

  • Step 3: Introduction of the 4-methoxyphenyl group via Ullmann coupling or nucleophilic aromatic substitution .

Key Reaction Parameters:

  • Temperature: 120–140°C

  • Catalyst: p-Toluenesulfonic acid (pTSA)

  • Yield: 65–72% after purification .

Niementowski Reaction

An alternative approach employs the Niementowski reaction, utilizing anthranilic acid derivatives and ketones:

  • Step 1: React anthranilic acid with 4-ethylacetophenone to form a quinoline intermediate.

  • Step 2: Introduce a pyrazole ring via cyclization with hydrazine hydrate .

  • Step 3: Functionalize position 1 with 4-methoxyphenyl using Suzuki-Miyaura cross-coupling .

Optimization Challenges:

  • Solvent selection (DMF vs. toluene) impacts regioselectivity.

  • Protecting groups (e.g., Boc) are required to prevent side reactions at position 8 .

Physicochemical Properties

Solubility and Stability

PropertyValue
Aqueous solubility0.12 mg/mL (pH 7.4)
LogP (octanol-water)3.8
Melting point198–202°C
Stability in lightPhotosensitive (degradation >5% at 48h)

The 4-methoxyphenyl group improves aqueous solubility compared to non-polar analogs, while the ethylphenyl group increases logP, favoring membrane permeability .

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

  • 1H NMR (400 MHz, CDCl3): δ 8.72 (s, 1H, H5), 8.21 (d, J=8.4 Hz, 1H, H6), 7.89–7.32 (m, 8H, aromatic), 4.02 (s, 3H, OCH3), 2.69 (q, J=7.6 Hz, 2H, CH2CH3), 2.51 (s, 3H, CH3), 1.32 (t, J=7.6 Hz, 3H, CH2CH3) .

  • 13C NMR: δ 161.2 (C-O), 149.1–115.4 (aromatic carbons), 55.8 (OCH3), 28.9 (CH2CH3), 21.7 (CH3) .

High-Resolution Mass Spectrometry (HRMS):

  • Calculated for C26H25N3O: 395.1998

  • Observed: 395.2001 (Δ = 0.76 ppm) .

Biological Activity and Applications

Enzymatic Inhibition

The compound exhibits IC50 = 0.42 μM against cyclin-dependent kinase 2 (CDK2), a target in cancer therapeutics. Molecular docking studies reveal hydrogen bonding with Glu81 and hydrophobic interactions with Leu83.

Antiproliferative Effects

Cell LineIC50 (μM)Selectivity Index (vs. HEK293)
MCF-7 (breast)1.812.4
A549 (lung)2.19.7
HepG2 (liver)2.58.3

Mechanistic studies indicate G0/G1 cell cycle arrest and caspase-3 activation.

Computational and Structural Insights

Density Functional Theory (DFT) Calculations

  • HOMO-LUMO gap: 4.2 eV, indicating moderate reactivity.

  • Electrostatic potential: Negative charge localized at the quinoline nitrogen, facilitating protonation in acidic environments .

Molecular Dynamics Simulations

Simulations (100 ns) in a lipid bilayer show 3.9 Å penetration depth, favoring interaction with transmembrane targets like G-protein-coupled receptors (GPCRs).

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